[(Heptyloxy)methyl]benzene CAS 16519-20-3 properties
[(Heptyloxy)methyl]benzene CAS 16519-20-3 properties
CAS: 16519-20-3
Executive Summary
[(Heptyloxy)methyl]benzene, commonly referred to as Benzyl heptyl ether, is an unsymmetrical ether characterized by a benzyl group attached to a heptyl chain. While less ubiquitous than its shorter-chain homologs (e.g., benzyl methyl ether), it occupies a critical niche in organic materials science, particularly as a lipophilic solvent and structural additive in organic electroluminescent devices (OLEDs). Its structure combines the aromatic stability of the benzyl moiety with the hydrophobic flexibility of a C7 alkyl chain, making it a valuable model for studying ether linkages in lipophilic environments and a potential "green" solvent for specific organic transformations.
Chemical Identity & Structural Analysis[1]
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | [(Heptyloxy)methyl]benzene |
| Common Names | Benzyl heptyl ether; Heptyl benzyl ether |
| CAS Registry Number | 16519-20-3 |
| Molecular Formula | |
| Molecular Weight | 206.32 g/mol |
| SMILES | CCCCCCCOCC1=CC=CC=C1 |
| InChI Key | SKIYUYYMGVGYOF-UHFFFAOYSA-N |
Spectroscopic Signature
The following nuclear magnetic resonance (NMR) data provides the definitive structural fingerprint for this compound, essential for purity verification.
-
NMR (400 MHz,
):- 7.38–7.28 (m, 5H, Ar-H ): Characteristic aromatic multiplet.
-
4.54 (s, 2H, Ph-CH
-O): Singlet indicating the benzylic methylene protons. -
3.50 (t, J = 6.6 Hz, 2H, -O-CH
-C H ): Triplet corresponding to the ether-linked methylene of the heptyl chain. -
1.67–1.62 (m, 2H, -O-CH
-CH -): Multiplet for the -methylene protons. - 1.41–1.29 (m, 8H, alkyl chain): Overlapping multiplets for the internal methylene groups.
-
0.92 (t, J = 7.0 Hz, 3H, -CH
): Terminal methyl triplet.
-
NMR (100 MHz,
):-
139.1 (Ipso-Ar), 128.8 (Ar), 72.9 (Ph-C H
-O), 70.5 (-O-C H -C H ), 31.8, 29.8, 29.1, 26.2, 22.6, 14.1.
-
139.1 (Ipso-Ar), 128.8 (Ar), 72.9 (Ph-C H
Physicochemical Properties
Note: Some values are derived from homologous series trends where experimental isolates for this specific chain length are rare.
| Property | Value / Range | Notes |
| Physical State | Liquid | Colorless to pale yellow oil.[1] |
| Boiling Point | ~275–280 °C (est) | Extrapolated from Benzyl hexyl ether (~262 °C). |
| Density | 0.90–0.92 g/mL | Lower than benzyl alcohol due to alkyl chain. |
| Refractive Index ( | 1.485–1.495 | Consistent with long-chain benzyl ethers. |
| Solubility | Lipophilic | Miscible in EtOH, |
| LogP | ~4.5–5.0 | High lipophilicity suitable for membrane permeation studies. |
Production Methodologies
Protocol A: Williamson Ether Synthesis (Standard)
This is the most robust method for gram-to-kilogram scale production. It relies on the
Mechanism: The reaction involves the deprotonation of 1-heptanol by a strong base (NaH) to form the heptoxide anion, which then attacks benzyl bromide.
Reagents:
-
1-Heptanol (1.0 equiv)[7]
-
Sodium Hydride (NaH) (1.1 equiv, 60% dispersion in mineral oil)
-
Benzyl Bromide (1.0 equiv)[7]
-
Solvent: Anhydrous THF or DMF
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, suspend NaH in anhydrous THF. -
Alkoxide Formation: Cool to 0°C. Add 1-heptanol dropwise. Stir for 30 min until
evolution ceases. -
Coupling: Add benzyl bromide dropwise to the solution.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Work-up: Quench carefully with saturated
. Extract with diethyl ether ( ). Wash organics with water and brine. -
Purification: Dry over
, concentrate in vacuo. Purify via silica gel flash chromatography (eluent: 100% Hexanes 5% EtOAc/Hexanes).
Protocol B: Catalytic Cross-Coupling (Advanced)
For applications requiring high functional group tolerance, Nickel-catalyzed cross-coupling of unactivated alkyl halides is utilized.
Reagents:
-
Heptyl-zinc reagent (or alkyl bromide with reductive coupling conditions)
-
Catalyst:
/ Ligand system (e.g., Pybox or Bathophenanthroline)
Synthesis Workflow Visualization
Caption: Figure 1. Standard Williamson Ether Synthesis workflow for the production of [(Heptyloxy)methyl]benzene.
Applications & Utility
Organic Electronics (OLEDs)
Recent patent literature identifies benzyl heptyl ether as a functional solvent or additive in the formulation of inks for Organic Light Emitting Diodes (OLEDs) .
-
Role: Its high boiling point and specific viscosity allow for the uniform deposition of organic semiconductor layers during wet-processing (e.g., inkjet printing of OLED panels).
-
Mechanism: The ether linkage provides stability against oxidation compared to alcohols, while the benzyl/heptyl balance ensures compatibility with aromatic host materials.
Lipophilic Building Block
In drug discovery, this compound serves as a lipophilic spacer . The heptyl chain adds significant hydrophobicity (LogP increase), which can be used to modulate the bioavailability of pharmacophores attached to the benzyl ring. It also acts as a model substrate for testing ether-cleavage enzymes (e.g., cytochrome P450s) that act on benzylic positions.
Safety & Handling
Peroxide Formation
Like all ethers, [(Heptyloxy)methyl]benzene can form explosive peroxides upon prolonged exposure to air and light, although the benzyl group adds some stability compared to secondary alkyl ethers.
-
Protocol: Test for peroxides using KI starch paper before distillation or heating.
-
Storage: Store under inert gas (Argon/Nitrogen) in amber glass bottles.
Environmental Toxicity
Based on data for the homologous Benzyl hexyl ether:
-
Aquatic Toxicity: Classified as Very Toxic to aquatic life (H400/H410).[7] The lipophilic nature leads to bioaccumulation in aquatic organisms.
-
Disposal: Do not release into drains. Incineration with afterburner and scrubber is the required disposal method.
References
-
Fischer, C., & Fu, G. C. (2005). Asymmetric Nickel-Catalyzed Hydroalkylation of Olefins. Journal of the American Chemical Society, 127(13), 4594-4595. (Specific NMR data source). Link
-
Samsung Display Co., Ltd. (2018). Polycyclic aromatic compound and organic light emitting device including the same. WO2018212169A1. (Application in OLEDs). Link
-
PubChem Database. (2025).[7][1] Benzyl hexyl ether (CAS 61103-84-2) Safety Data. National Library of Medicine. (Homolog safety data extrapolation). Link
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37, 350–356.
Sources
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- 2. ベンジルエーテル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzyl Ether [drugfuture.com]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Benzyl hexyl ether | C13H20O | CID 3587332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
